molecular formula C11H19NO2S B12994858 4-Cyclohexylthiomorpholine-3-carboxylic acid

4-Cyclohexylthiomorpholine-3-carboxylic acid

Cat. No.: B12994858
M. Wt: 229.34 g/mol
InChI Key: DLVPIXPTIDVXFJ-UHFFFAOYSA-N
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Description

4-Cyclohexylthiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a cyclohexyl group attached to the thiomorpholine ring, which in turn is substituted with a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylthiomorpholine-3-carboxylic acid typically involves the reaction of cyclohexylamine with thiomorpholine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The thiomorpholine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Thiomorpholine derivatives with different functional groups.

Scientific Research Applications

4-Cyclohexylthiomorpholine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the thiomorpholine ring.

    Morpholine derivatives: Similar ring structure but without the sulfur atom.

Uniqueness: 4-Cyclohexylthiomorpholine-3-carboxylic acid is unique due to the presence of both the cyclohexyl group and the thiomorpholine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-cyclohexylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)10-8-15-7-6-12(10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14)

InChI Key

DLVPIXPTIDVXFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCSCC2C(=O)O

Origin of Product

United States

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